1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Synthesis Analysis
Two different compounds, L1 {3-[ethoxy(2-pyridyl)methyl]-1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole} and L2 {1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole} have been synthesized by the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene .Chemical Reactions Analysis
The compound has been involved in reactions with 2-pyridinecarboxaldehyde and N-tosyl-1,2-diaminobenzene . Further details about its chemical reactions are not available from the search results.Mechanism of Action
Target of Action
The primary targets of the compound 1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole are currently unknown . Imidazoles, a class of compounds to which this molecule belongs, are known to be key components in a variety of functional molecules used in everyday applications . They have been utilized in a diverse range of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Mode of Action
Imidazole derivatives have been found to exhibit a wide range of pharmacological effects . For instance, some imidazole derivatives have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain compound .
Biochemical Pathways
Imidazole derivatives have been found to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Some imidazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, a certain compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Properties
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-5-23-17-8-12(2)6-7-18(17)24(21,22)20-11-19-15-9-13(3)14(4)10-16(15)20/h6-11H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOOVOFDPQMFNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.